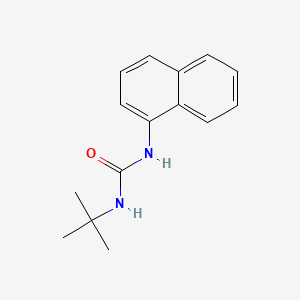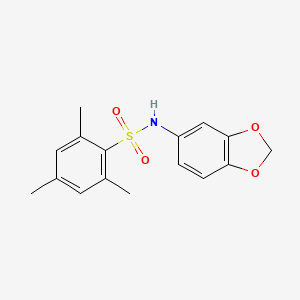
1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine, also known as 4C-BZP, is a synthetic compound belonging to the piperazine family. It is a psychoactive drug that has been widely studied for its potential therapeutic applications in various fields.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. Studies have also suggested that 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine may have potential as a treatment for depression, anxiety, and addiction.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine involves its interaction with serotonin and dopamine receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and perception. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine are not well understood. Studies have suggested that it may increase the release of serotonin and dopamine in the brain, which could lead to its psychoactive effects. It has been shown to produce effects similar to those of amphetamines, including increased alertness, euphoria, and energy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. It has also been shown to produce consistent and reproducible effects in animal studies. However, its psychoactive effects may make it difficult to use in certain experimental designs, and its potential for abuse may limit its use in clinical research.
Orientations Futures
There are several potential future directions for research on 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for depression, anxiety, and addiction. Studies could also investigate its mechanism of action and its effects on other neurotransmitter systems. Additionally, research could focus on developing new compounds based on the structure of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine that could have improved therapeutic efficacy and reduced side effects.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound that has been studied for its potential therapeutic applications in various fields. Its mechanism of action involves its interaction with serotonin and dopamine receptors in the brain, and it has been shown to produce psychoactive effects similar to those of amphetamines. While it has potential as a treatment for depression, anxiety, and addiction, further research is needed to fully understand its biochemical and physiological effects and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 4-chlorobenzyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting compound is then purified through recrystallization or column chromatography. The chemical structure of 1-(4-chlorobenzyl)-4-(2-methoxyphenyl)piperazine is shown below:
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-5-3-2-4-17(18)21-12-10-20(11-13-21)14-15-6-8-16(19)9-7-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYYPULVYAZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-(2-methoxyphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)


![(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5719381.png)
![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5719382.png)